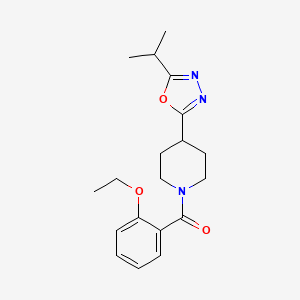

(2-Ethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

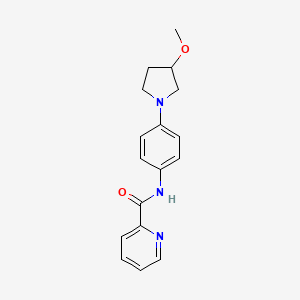

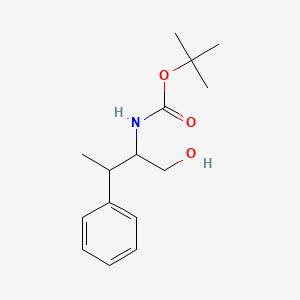

“(2-Ethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic compound that contains several functional groups. It includes an ethoxyphenyl group, an isopropyl group, a piperidinyl group, and an oxadiazolyl group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature has also been used to synthesize 2-(1,2,4-oxadiazol-5-yl)anilines .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . Intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond was revealed in the structure .Chemical Reactions Analysis

The properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Patel et al. (2011) explored the synthesis of new pyridine derivatives, including compounds structurally related to (2-Ethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This research indicates potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Crystal Packing and Molecular Interactions

- Sharma et al. (2019) conducted a study on crystal packing in a series of 1,2,4-oxadiazole derivatives, which are structurally similar to the compound . Their research highlighted the role of non-covalent interactions in supramolecular architectures, providing insights into the functional role of such compounds in molecular design (Sharma, Mohan, Gangwar, & Chopra, 2019).

Antimicrobial Activity of Pyrazoline Derivatives

- Kumar et al. (2012) synthesized a series of pyrazoline derivatives, akin to the compound of interest. They reported that these compounds showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests potential applications in antimicrobial drug development (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Selective Estrogen Receptor Modulator Development

- Palkowitz et al. (1997) discussed the synthesis of compounds similar to this compound in the context of developing selective estrogen receptor modulators (SERMs). These compounds show promise in targeting estrogen receptors for therapeutic purposes (Palkowitz, Glasebrook, Thrasher, Hauser, Short, Phillips, Muehl, Sato, Shetler, Cullinan, Pell, & Bryant, 1997).

Antimicrobial Activity of Triazole Derivatives

- Bektaş et al. (2007) reported the synthesis of triazole derivatives, which are structurally related to the compound , and evaluated their antimicrobial activities. This research contributes to the understanding of the antimicrobial potential of such compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Crystal Structure Analysis

- Swamy et al. (2013) analyzed the crystal structure of isomorphous small heterocyclic analogues, relevant to the structural understanding of compounds like this compound. Their research provides insights into the structural properties and interactions within such compounds (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Mecanismo De Acción

Target of Action

The compound “(2-Ethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” contains an oxadiazole ring. Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Biochemical Pathways

Oxadiazole derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Oxadiazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

(2-ethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-4-24-16-8-6-5-7-15(16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13(2)3/h5-8,13-14H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFIYODQPBKWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid](/img/structure/B2709686.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2709699.png)

![(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2709700.png)

![2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2709705.png)

![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2709708.png)